molecular formula C24H16O B3031078 Ethanone, 1-[4-(1-pyrenyl)phenyl]- CAS No. 139111-43-6

Ethanone, 1-[4-(1-pyrenyl)phenyl]-

Cat. No.: B3031078
CAS No.: 139111-43-6
M. Wt: 320.4 g/mol
InChI Key: GNELXJURMSMVMF-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(1-pyrenyl)phenyl]- is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrene moiety attached to a phenyl ring, which is further connected to an ethanone group. The presence of the pyrene unit imparts distinct photophysical properties, making it a subject of interest in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(1-pyrenyl)phenyl]- typically involves the coupling of 1-pyrenylboronic acid with 4-bromoacetophenone under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-[4-(1-pyrenyl)phenyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1-pyrenyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-[4-(1-pyrenyl)phenyl]- has found applications in various scientific research fields:

    Chemistry: Used as a fluorescent probe due to its strong luminescence properties.

    Biology: Employed in the study of biological membranes and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1-pyrenyl)phenyl]- is primarily related to its ability to interact with various molecular targets through its aromatic and carbonyl groups. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrenylmethanol: Similar structure but with a hydroxyl group instead of an ethanone group.

    1-Pyrenylacetic acid: Contains a carboxylic acid group instead of an ethanone group.

    4-(1-Pyrenyl)benzaldehyde: Features an aldehyde group instead of an ethanone group.

Uniqueness

Ethanone, 1-[4-(1-pyrenyl)phenyl]- is unique due to its combination of a pyrene moiety with an ethanone group, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific molecular interactions.

Properties

IUPAC Name

1-(4-pyren-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O/c1-15(25)16-5-7-17(8-6-16)21-13-11-20-10-9-18-3-2-4-19-12-14-22(21)24(20)23(18)19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNELXJURMSMVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477832
Record name Ethanone, 1-[4-(1-pyrenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139111-43-6
Record name 1-[4-(1-Pyrenyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139111-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(1-pyrenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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